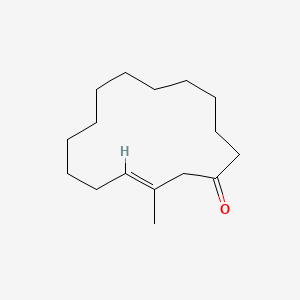

3-Cyclopentadecen-1-one, 3-methyl-

Beschreibung

3-Cyclopentadecen-1-one, 3-methyl- (CAS # 82356-51-2) is a macrocyclic ketone with a 15-membered ring structure. It features a methyl substituent at position 3 and a conjugated double bond between carbons 3 and 4, as inferred from its IUPAC name. Such macrocyclic ketones are of significant interest in the fragrance industry due to their musk-like olfactory properties, which arise from their ability to interact with olfactory receptors. The methyl group at position 3 enhances structural stability and may modulate volatility and odor intensity .

Eigenschaften

CAS-Nummer |

22442-02-0 |

|---|---|

Molekularformel |

C16H28O |

Molekulargewicht |

236.39 g/mol |

IUPAC-Name |

(3E)-3-methylcyclopentadec-3-en-1-one |

InChI |

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h12H,2-11,13-14H2,1H3/b15-12+ |

InChI-Schlüssel |

XCTNBEARRRQBOE-NTCAYCPXSA-N |

Isomerische SMILES |

C/C/1=C\CCCCCCCCCCCC(=O)C1 |

Kanonische SMILES |

CC1=CCCCCCCCCCCCC(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-Cyclopentadecen-1-on, 3-Methyl-, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen unterschiedliche Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Derivate umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Bedingungen für diese Reaktionen variieren, umfassen aber typischerweise kontrollierte Temperaturen und bestimmte Lösungsmittel, um die gewünschten Produkte zu erhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

3-Cyclopentadecen-1-on, 3-Methyl-, hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 3-Cyclopentadecen-1-on, 3-Methyl-, beinhaltet seine Wechselwirkung mit Geruchsempfängern in der Nase. Die Verbindung bindet an diese Rezeptoren und löst ein Signal aus, das an das Gehirn weitergeleitet wird, was zur Wahrnehmung ihres Moschusgeruchs führt. Die molekularen Zielstrukturen und Signalwege, die an diesem Prozess beteiligt sind, werden noch untersucht, aber es ist bekannt, dass die Struktur der Verbindung eine entscheidende Rolle für ihre olfaktorischen Eigenschaften spielt.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopentadecen-1-one, 3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

3-Cyclopentadecen-1-one, 3-methyl- has several scientific research applications:

Chemistry: It is used as a model compound in studies of macrocyclic musk synthesis and reactions.

Biology: The compound’s musk odor is studied for its effects on animal behavior and olfactory receptors.

Industry: The compound is widely used in the fragrance industry for its strong and pleasant musk scent.

Wirkmechanismus

The mechanism of action of 3-Cyclopentadecen-1-one, 3-methyl- involves its interaction with olfactory receptors in the nose. The compound binds to these receptors, triggering a signal that is sent to the brain, resulting in the perception of its musk odor . The molecular targets and pathways involved in this process are still being studied, but it is known that the compound’s structure plays a crucial role in its olfactory properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally analogous to 3-Cyclopentadecen-1-one, 3-methyl- and are selected based on shared functional groups, ring systems, and substituents. Key differences lie in ring size, double bond position, and stereochemistry, which influence physicochemical properties and biological interactions.

5-Cyclotetradecen-1-one, 3-methyl-(5E)- (CAS # 259854-70-1)

- Structure: 14-membered ring (cyclotetradecenone) with a methyl group at position 3 and a trans (E)-configured double bond at position 5.

- Key Differences vs. Target Compound: Smaller ring size (14 vs. 15 carbons), which reduces molecular weight (MW ≈ 238 vs. 252 g/mol) and may increase volatility. Double bond position (C5 vs.

- Toxicity : Used alongside the target compound in read-across assessments due to structural similarity, suggesting comparable metabolic pathways and low systemic toxicity .

5-Cyclotetradecen-1-one, 3-methyl-(5Z)- (CAS # 259854-71-2)

- Structure : Cis (Z)-configured double bond at position 5 in a 14-membered ring.

- Key Differences vs. Target Compound: Stereochemistry (Z vs. Smaller ring size may decrease lipophilicity compared to the 15-membered target compound.

- Toxicity : Similar read-across applicability as the (5E)-isomer, though cis-configuration could influence metabolic oxidation rates .

3-Cyclodecen-1-one, 3,7-dimethyl-10-(1-methylethylidene)- (CAS # 88472-33-7)

- Structure : 10-membered ring with additional methyl and isopropylidene substituents.

- Key Differences vs. Target Compound :

- Significantly smaller ring (10 vs. 15 carbons) with branched substituents, leading to distinct conformational flexibility.

- Increased steric bulk may reduce volatility and alter odor profile compared to linear macrocycles.

- Relevance : While structurally distinct, this compound highlights the diversity of cyclic ketones in fragrance chemistry .

Data Table: Structural and Functional Comparison

| Compound Name | CAS # | Ring Size | Double Bond Position | Substituents | Key Properties (Inferred) |

|---|---|---|---|---|---|

| 3-Cyclopentadecen-1-one, 3-methyl- | 82356-51-2 | 15 | C3-C4 | 3-methyl | Moderate volatility, musk-like odor |

| 5-Cyclotetradecen-1-one, 3-methyl-(5E)- | 259854-70-1 | 14 | C5-C6 (E) | 3-methyl | Higher volatility, lighter odor |

| 5-Cyclotetradecen-1-one, 3-methyl-(5Z)- | 259854-71-2 | 14 | C5-C6 (Z) | 3-methyl | Lower stability, altered solubility |

| 3-Cyclodecen-1-one, 3,7-dimethyl-10-... | 88472-33-7 | 10 | N/A | 3,7-dimethyl; isopropylidene | Low volatility, complex odor |

Research Findings and Implications

Structural Similarity and Read-Across: The target compound and its cyclotetradecenone analogs share sufficient structural and physicochemical overlap to justify read-across in safety evaluations. This approach is critical for addressing data gaps in toxicity profiles, particularly for 5-cyclohexadecen-1-one .

Impact of Ring Size : Larger rings (e.g., 15-membered) exhibit lower volatility and prolonged olfactory retention compared to smaller analogs, making them preferred in premium fragrances.

Stereochemical Effects: The (5Z)-cyclotetradecenone isomer may undergo faster metabolic degradation due to steric strain, whereas the (5E)-isomer’s linearity enhances stability .

Functional Group Influence : Additional substituents, as seen in 3-Cyclodecen-1-one derivatives, introduce complexity in odor profiles but reduce commercial applicability due to synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.